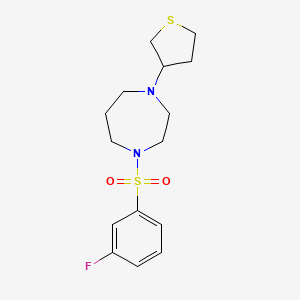
1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a tetrahydrothiophenyl group attached to a diazepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Attachment of the Tetrahydrothiophenyl Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition or receptor binding.
Medicine: Exploration as a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
- 1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
- 1-((3-Bromophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
- 1-((3-Methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
Uniqueness
1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity, polarity, and biological activity. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound particularly interesting for drug development.
生物活性
1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a synthetic organic compound classified under diazepanes. Its structure features a fluorophenyl group, a sulfonyl moiety, and a tetrahydrothiophenyl group attached to a diazepane ring. This compound has garnered attention for its potential biological activities and therapeutic applications.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H21FN2O2S2 |
| CAS Number | 2310102-44-2 |
| InChI Key | RUAZBDRSVJVEFY-UHFFFAOYSA-N |
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, particularly enzymes and receptors. The compound may function as an enzyme inhibitor or modulator of receptor activity, influencing various biochemical pathways.
Therapeutic Potential
Research indicates that this compound could be explored for its therapeutic potential in treating neurological disorders due to its ability to affect neurotransmitter systems. The sulfonamide group may enhance its binding affinity to target proteins, thereby increasing its efficacy.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Preliminary studies have shown that derivatives of diazepanes can inhibit specific enzymes involved in neurotransmitter metabolism, suggesting a potential role in modulating synaptic transmission.
- Receptor Binding Affinity : Investigations into receptor binding have indicated that compounds similar to this compound exhibit significant affinity for GABA receptors, which are crucial in the regulation of neuronal excitability.
- Animal Model Studies : In vivo studies using rodent models have demonstrated that administration of this compound can lead to observable changes in behavior indicative of anxiolytic effects. For instance, tests measuring anxiety-like behaviors showed reduced anxiety levels after treatment with the compound.
Safety and Toxicity
While the biological activity is promising, safety assessments are crucial. Toxicological studies are necessary to evaluate the compound's safety profile, including potential side effects and long-term impacts on health.
特性
IUPAC Name |
1-(3-fluorophenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2S2/c16-13-3-1-4-15(11-13)22(19,20)18-7-2-6-17(8-9-18)14-5-10-21-12-14/h1,3-4,11,14H,2,5-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAZBDRSVJVEFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC(=C2)F)C3CCSC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














